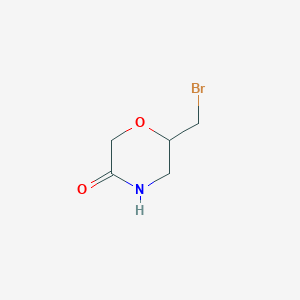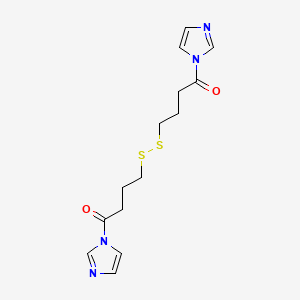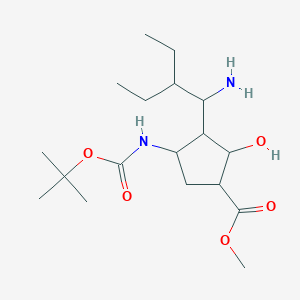![molecular formula C27H28BrN3O3 B12499752 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-BROMOBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoate derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-BROMOBENZAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzoate core, followed by the introduction of the piperazine and benzyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be used for purification.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-BROMOBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-BROMOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-CHLOROBENZAMIDO)BENZOATE
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-FLUOROBENZAMIDO)BENZOATE
Uniqueness
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-BROMOBENZAMIDO)BENZOATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This uniqueness may make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C27H28BrN3O3 |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(2-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H28BrN3O3/c1-2-34-27(33)21-12-13-25(24(18-21)29-26(32)22-10-6-7-11-23(22)28)31-16-14-30(15-17-31)19-20-8-4-3-5-9-20/h3-13,18H,2,14-17,19H2,1H3,(H,29,32) |
InChI Key |
MGQRHYZPAINSQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-5H-benzofuro[3,2-c]carbazole](/img/structure/B12499676.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499691.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)

![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)
![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)




![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)

